molecular formula C18H21N3OS B2952768 1-(Azepan-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone CAS No. 893990-12-0

1-(Azepan-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone

Cat. No. B2952768
CAS RN: 893990-12-0
M. Wt: 327.45
InChI Key: GXUFKKIOWRKKES-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the sulfanylketone family, which has been shown to have a range of biological and pharmacological activities. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(Azepan-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone may serve as a key intermediate in the synthesis of complex heterocyclic compounds. For instance, the use of α-phenylvinylsulfonium salts in the synthesis of C-substituted morpholines, piperazines, azepines, and oxazepines highlights the utility of similar sulfanyl compounds in generating diverse heterocyclic frameworks with potential pharmacological activities (Matlock et al., 2015).

Phosphine-Catalyzed Reactions

Phosphine-catalyzed intermolecular cyclizations, as demonstrated in the synthesis of benzo[b]azepin-3-ones, provide a methodological basis for utilizing this compound in constructing pharmacologically relevant structures through α-umpolung addition followed by an aldol reaction (Zhang et al., 2019).

Antioxidant and Biological Activity

Research into the synthesis and biological activity of sulfur- and nitrogen-containing compounds, including thiourea and acetophenone derivatives, suggests potential for exploring the physiological properties of related sulfanyl compounds. These studies have identified compounds with significant antioxidant effects and membrane-stabilizing activities, which could be relevant for this compound (Farzaliyev et al., 2020).

Polymers and Materials Science

The synthesis of polyaziridines and their functionalization through organocatalyzed ring-opening polymerization of N-tosyl aziridines using functional and non-activated amine initiators opens up avenues for the application of this compound in materials science. These polymers could be used in coatings, adhesives, and as functional materials with tailored properties (Bakkali-Hassani et al., 2017).

properties

IUPAC Name

1-(azepan-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-18(21-12-6-1-2-7-13-21)14-23-17-11-10-16(19-20-17)15-8-4-3-5-9-15/h3-5,8-11H,1-2,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUFKKIOWRKKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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